molecular formula C17H18N6O2 B2967292 1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 1797718-59-2

1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2967292
CAS No.: 1797718-59-2
M. Wt: 338.371
InChI Key: ULQSXJKHTHYVOM-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyphenyl group, a pyrimidinyl group, and an imidazolyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 2-methoxyaniline and 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiourea: Similar structure but with a thiourea group.

    1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-25-14-6-3-2-5-13(14)22-17(24)21-10-12-23-11-9-20-16(23)15-18-7-4-8-19-15/h2-9,11H,10,12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQSXJKHTHYVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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